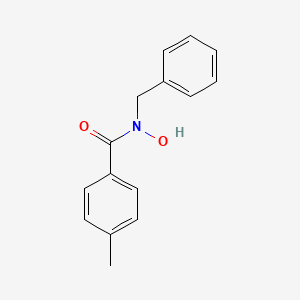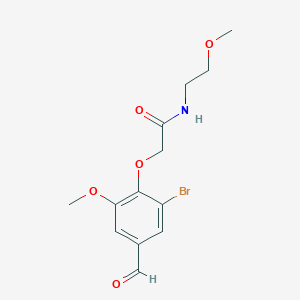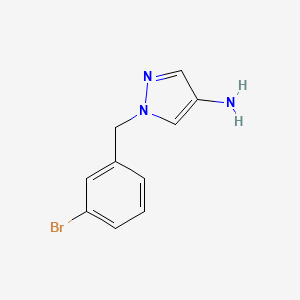
Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate is a chemical compound with a unique structure that includes a sulfinate group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate typically involves the reaction of 5-chloro-1-methylimidazole with a sulfinating agent. Common sulfinating agents include sulfur dioxide and sodium sulfite. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfinate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfonate.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted imidazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The imidazole ring can interact with enzymes and receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1-methylimidazole: Lacks the sulfinate group but shares the imidazole core.
Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfonate: An oxidized form of the sulfinate compound.
1-Methylimidazole: A simpler imidazole derivative without the chlorine and sulfinate groups.
Uniqueness
Sodium 5-chloro-1-methyl-1H-imidazole-4-sulfinate is unique due to the presence of both the chlorine atom and the sulfinate group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C4H4ClN2NaO2S |
|---|---|
Peso molecular |
202.60 g/mol |
Nombre IUPAC |
sodium;5-chloro-1-methylimidazole-4-sulfinate |
InChI |
InChI=1S/C4H5ClN2O2S.Na/c1-7-2-6-4(3(7)5)10(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
RMJWWJKVBSMXFE-UHFFFAOYSA-M |
SMILES canónico |
CN1C=NC(=C1Cl)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



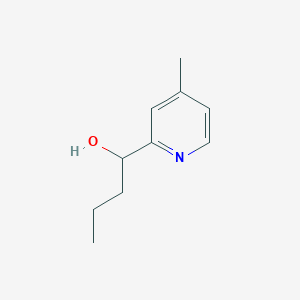
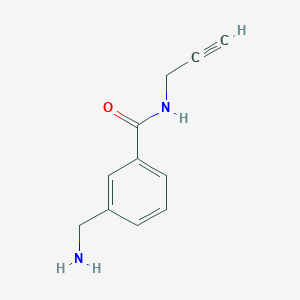
![Octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B13157163.png)
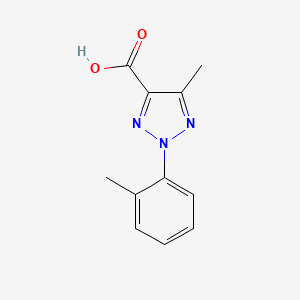
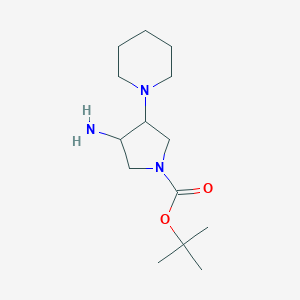
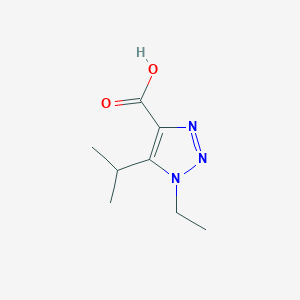
![Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13157185.png)
